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molecular formula C12H10N2O B8333932 3-(4-Cyanophenyl)tetrahydrofuran-3-carbonitrile

3-(4-Cyanophenyl)tetrahydrofuran-3-carbonitrile

Cat. No. B8333932
M. Wt: 198.22 g/mol
InChI Key: OYJWUBXIWQSUQL-UHFFFAOYSA-N
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Patent
US08772500B2

Procedure details

To a suspension of NaH (60% by weight, 1.2 g, 30 mmol) in 1-methylpyrrolidin-2-one (20 mL) was added a solution of 4-(cyanomethyl)benzonitrile (1.42 g, 10 mmol) and 1-chloro-2-(chloromethoxy)ethane (1.29 g, 10 mmol) in THF (10 mL) at −20° C. The mixture was allowed to warm to room temperature after completion of addition and stirred for 24 hours. The reaction was quenched by ice water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (3×50 mL), brine (50 mL), dried over Na2SO4, filtered and concentrated to afford the crude product which was purified by Prep-TLC (EtOAc/hexane=1:5) to provide the title compound as a yellow oil (345 mg, 17.4%). LC-MS: m/z 172 (M−CN).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
17.4%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)#[N:4].Cl[CH2:15][CH2:16][O:17][CH2:18]Cl>CN1CCCC1=O.C1COCC1>[C:10]([C:9]1[CH:12]=[CH:13][C:6]([C:5]2([C:3]#[N:4])[CH2:15][CH2:16][O:17][CH2:18]2)=[CH:7][CH:8]=1)#[N:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
C(#N)CC1=CC=C(C#N)C=C1
Name
Quantity
1.29 g
Type
reactant
Smiles
ClCCOCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after completion of addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by Prep-TLC (EtOAc/hexane=1:5)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1(COCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 17.4%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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